molecular formula C25H32N2O10 B14773100 Thalidomide-C3-O-PEG3-C2-acid

Thalidomide-C3-O-PEG3-C2-acid

Cat. No.: B14773100
M. Wt: 520.5 g/mol
InChI Key: MGCRJLVILJTRRQ-UHFFFAOYSA-N
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Description

Thalidomide-C3-O-PEG3-C2-acid is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-C3-O-PEG3-C2-acid involves multiple steps, starting with the preparation of the thalidomide-based cereblon ligand. This ligand is then conjugated with a PEG linker through a series of chemical reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-C3-O-PEG3-C2-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dimethyl sulfoxide). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can result in the formation of new conjugates with different biological activities .

Scientific Research Applications

Thalidomide-C3-O-PEG3-C2-acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Thalidomide-C3-O-PEG3-C2-acid involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The PEG linker enhances the solubility and bioavailability of the compound, allowing for efficient delivery to target cells .

Comparison with Similar Compounds

Similar Compounds

  • Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride
  • Thalidomide-5’-O-PEG3-C2-acid
  • Thalidomide-O-amido-C3-PEG3-C1-NH2

Uniqueness

Thalidomide-C3-O-PEG3-C2-acid is unique due to its specific PEG linker and functional groups, which enhance its solubility and bioavailability. This makes it particularly valuable in the development of PROTACs and other targeted protein degradation technologies .

Properties

Molecular Formula

C25H32N2O10

Molecular Weight

520.5 g/mol

IUPAC Name

3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C25H32N2O10/c28-20-7-6-19(23(31)26-20)27-24(32)18-5-1-3-17(22(18)25(27)33)4-2-9-34-11-13-36-15-16-37-14-12-35-10-8-21(29)30/h1,3,5,19H,2,4,6-16H2,(H,29,30)(H,26,28,31)

InChI Key

MGCRJLVILJTRRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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